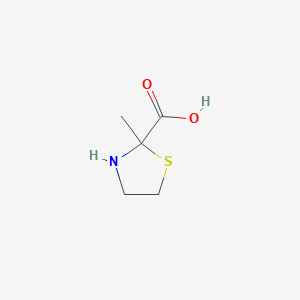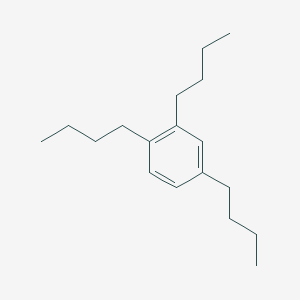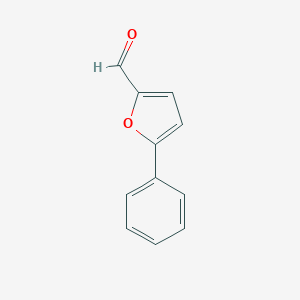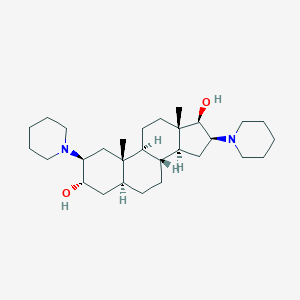
Manganese titanium trioxide
Overview
Description
Manganese titanium trioxide (MnTiO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a ceramic material that exhibits ferroelectricity, antiferromagnetism, and photocatalytic activity, making it a promising candidate for use in electronics, energy storage, and environmental remediation.
Scientific Research Applications
Enhanced Bioactivity of Titanium Implants
Research has shown that coatings of manganese–titanium dioxide (Mn–TiO2) on titanium surfaces can significantly improve their biological activity. Such coatings, created through micro-arc oxidation, have been found to promote the adhesion, proliferation, differentiation, and mineralization of osteoblasts, leading to enhanced osseointegration in vivo. This is crucial for the success of bone tissue repair and replacement implants (Zhao et al., 2020). However, another study highlighted that the incorporation of manganese ions into titanium oxide layers did not show beneficial effects on osteoblastic cell function, suggesting the need for further investigation into the optimal conditions for such enhancements (Park et al., 2011).
Catalysis and Environmental Applications
Manganese oxide-containing structures on titanium have been reported to exhibit catalytic activity, especially in the conversion of CO to CO2. The presence of Mn2O3 and Mn3O4 in these structures is key to their catalytic performance, which can be adjusted by modifying the electrolyte composition during their formation (Rudnev et al., 2005). Additionally, manganese oxide/mixed-phase titanium oxide heterojunctions have been explored for their photoelectrochemical performance, offering insights into the development of advanced photocatalytic materials (Khosravi et al., 2020).
Supercapacitors and Energy Storage
The electrochemical properties of manganese titanium trioxide have been investigated for their application in supercapacitors. For instance, the in situ growth of manganese oxide nanosheets over titanium dioxide nanofibers has shown to significantly enhance the electrochemical performance of supercapacitors, demonstrating a high specific capacitance and excellent stability (da Silva et al., 2019).
Safety and Hazards
When handling Manganese titanium trioxide, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Chronic exposure to dust may cause manganese pneumonitis and manganese poisoning .
Future Directions
Mechanism of Action
Target of Action
Manganese titanium trioxide, also known as Manganese(II) titanate, is a compound that primarily targets photocatalytic processes . It’s used in the degradation of many organic pollutants . The compound’s primary targets are the semiconductor materials used in photocatalysts .
Mode of Action
This compound interacts with its targets through a process of photocatalysis . The compound, when modified with manganese, has been shown to ensure the preparation of nanopowders with a specific free surface area . This modification increases the photocatalytic activity (PCA) under illumination with visible light, exceeding the PCA of unmodified TiO2 .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the oxidation of Mn II salts or reduction of MnO2 . These processes are crucial in the formation of biogenic manganese oxides (BioMnOx), which have high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Pharmacokinetics
It’s known that the compound isinsoluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The result of this compound’s action is the degradation of organic pollutants . The compound’s high photocatalytic activity, especially when modified with manganese, allows it to effectively break down many types of organic pollutants .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s photocatalytic activity is dependent on illumination with visible light . Additionally, the compound’s action can be influenced by the concentration of manganese used for modification and the heat treatment temperatures .
Properties
IUPAC Name |
manganese(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOTKANSDQAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923329 | |
| Record name | Manganese(II) titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.803 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-74-5 | |
| Record name | Manganese titanium oxide (MnTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese titanium oxide (MnTiO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese(II) titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Manganese Titanium Trioxide (MnTiO₃) in the thermochemical cycle for hydrogen production?
A1: this compound (MnTiO₃) is a product formed during the initial step of the thermochemical cycle []. Sodium Manganate (NaMnO₂) reacts with Titanium Dioxide (TiO₂) at high temperatures to produce Sodium Titanate (Na₂TiO₃), this compound (MnTiO₃), and Oxygen (O₂). The MnTiO₃, along with Na₂TiO₃, then reacts with Sodium Hydroxide (NaOH) and steam to regenerate Sodium Manganate (NaMnO₂) and Titanium Dioxide (TiO₂), completing the cycle and releasing hydrogen gas (H₂).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















